![molecular formula C81H64F4N4O8 B13698714 2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine is a complex organic compound known for its unique structural properties. This compound is part of the spirobifluorene family, which is widely studied for its applications in optoelectronic devices, particularly in perovskite solar cells and organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine typically involves multiple steps, including the formation of the spirobifluorene core and subsequent functionalization with the desired substituents. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Industry: It is utilized in the production of OLEDs, contributing to brighter and more efficient displays.
Mechanism of Action
The mechanism by which 2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine exerts its effects involves its interaction with molecular targets and pathways. In optoelectronic applications, it functions as a hole transport material, facilitating the movement of positive charges and reducing charge recombination .
Comparison with Similar Compounds
Similar Compounds
2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene (spiro-OMeTAD): A widely used hole transport material in perovskite solar cells.
Tetrakis(4-aminophenyl)ethene: Known for its strong electrochemiluminescence properties.
Uniqueness
2-N,2-N’,7-N,7-N’-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N’,7-N,7-N’-tetrakis(4-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine stands out due to its specific substituents, which enhance its performance in optoelectronic devices by improving charge transport and stability .
Properties
Molecular Formula |
C81H64F4N4O8 |
|---|---|
Molecular Weight |
1297.4 g/mol |
IUPAC Name |
2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C81H64F4N4O8/c1-90-61-25-9-49(10-26-61)86(57-21-37-77(94-5)73(82)45-57)53-17-33-65-66-34-18-54(87(50-11-27-62(91-2)28-12-50)58-22-38-78(95-6)74(83)46-58)42-70(66)81(69(65)41-53)71-43-55(88(51-13-29-63(92-3)30-14-51)59-23-39-79(96-7)75(84)47-59)19-35-67(71)68-36-20-56(44-72(68)81)89(52-15-31-64(93-4)32-16-52)60-24-40-80(97-8)76(85)48-60/h9-48H,1-8H3 |
InChI Key |
DQCAHSMBXLTRRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC(=C(C=C8)OC)F)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC(=C(C=C1)OC)F)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-(tetrahydro-2H-pyran-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13698632.png)

![Methyl 6-Oxo-6H-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B13698641.png)
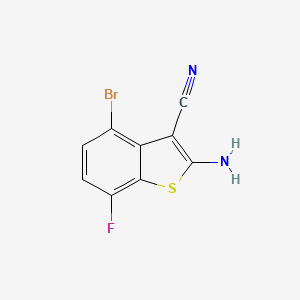
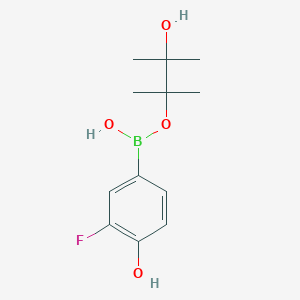
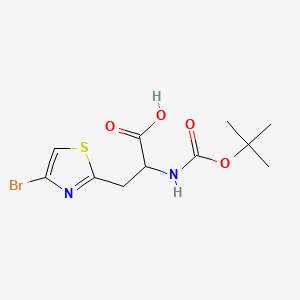
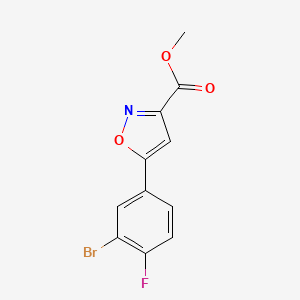
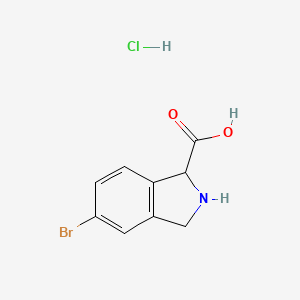
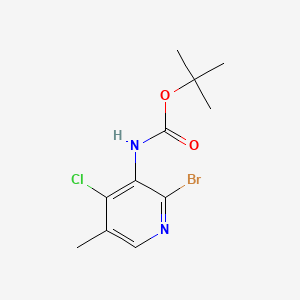
![[(4-Vinyl-1,2-phenylene)bis(oxy)]bis(tert-butyldimethylsilane)](/img/structure/B13698683.png)
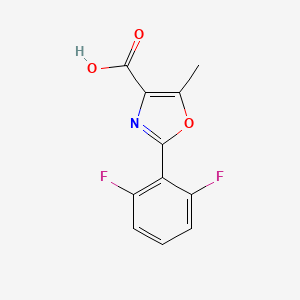
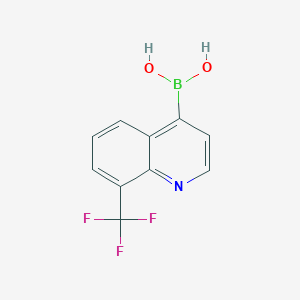
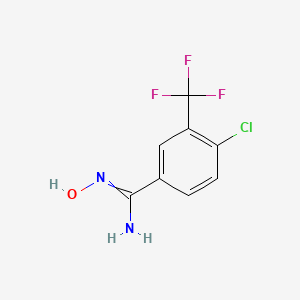
![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
